molecular formula C19H17N7O2 B10982885 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B10982885
M. Wt: 375.4 g/mol
InChI Key: KFWYSULDUDSDRP-UHFFFAOYSA-N
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Description

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring, an oxadiazole ring, and a triazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of three different heterocyclic rings, which confer a wide range of chemical and biological properties

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C19H17N7O2/c27-17(5-6-18-24-19(25-28-18)15-7-9-20-10-8-15)23-16-3-1-14(2-4-16)11-26-13-21-12-22-26/h1-4,7-10,12-13H,5-6,11H2,(H,23,27)

InChI Key

KFWYSULDUDSDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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